4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
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Overview
Description
4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a piperidine ring, a bromopyridine moiety, and a trifluoromethylphenyl group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The initial step involves the bromination of 2-hydroxypyridine to obtain 3-bromopyridin-2-ol.
Etherification: The bromopyridin-2-ol is then reacted with a suitable piperidine derivative under basic conditions to form the ether linkage.
Amidation: The final step involves the reaction of the intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it is studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, while the bromopyridine moiety can participate in various interactions, such as hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-chloropyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- 4-((3-fluoropyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- 4-((3-iodopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Uniqueness
The presence of the bromine atom in 4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide distinguishes it from its analogs. Bromine’s size and electronic properties can significantly influence the compound’s reactivity and interaction with biological targets, making it unique in its class.
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrF3N3O2/c19-14-5-3-9-23-16(14)27-12-7-10-25(11-8-12)17(26)24-15-6-2-1-4-13(15)18(20,21)22/h1-6,9,12H,7-8,10-11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUYUCPXDUQUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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